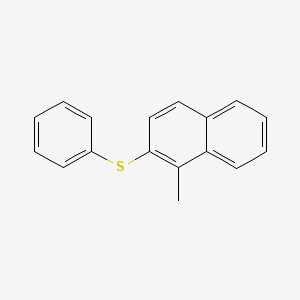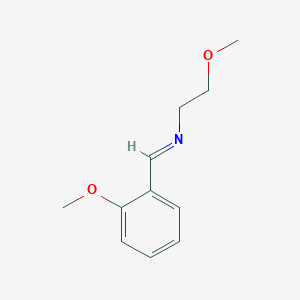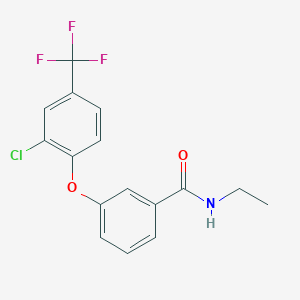
Benzamide, 3-(2-chloro-4-(trifluoromethyl)phenoxy)-N-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 3-(2-chloro-4-(trifluoromethyl)phenoxy)-N-ethyl- is a complex organic compound characterized by its unique chemical structure. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry. Its structure includes a benzamide core with a 2-chloro-4-(trifluoromethyl)phenoxy group and an N-ethyl substitution, which imparts specific properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3-(2-chloro-4-(trifluoromethyl)phenoxy)-N-ethyl- typically involves multiple steps. One common method includes the nucleophilic aromatic substitution reaction where a suitable phenol derivative reacts with a chlorinated benzamide under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and safety. Continuous flow nitration, for example, has been developed for similar compounds, allowing for better control over reaction parameters and scalability . This method can be adapted for the synthesis of Benzamide, 3-(2-chloro-4-(trifluoromethyl)phenoxy)-N-ethyl- to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 3-(2-chloro-4-(trifluoromethyl)phenoxy)-N-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are used.
Substitution: Bases like potassium carbonate (K2CO3) and solvents like DMSO are frequently employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Benzamide, 3-(2-chloro-4-(trifluoromethyl)phenoxy)-N-ethyl- has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of dyes, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of Benzamide, 3-(2-chloro-4-(trifluoromethyl)phenoxy)-N-ethyl- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with proteins, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Fomesafen: An N-sulfonylcarboxamide with a similar phenoxy group, used as a herbicide.
Benzamide, N-{{{4-{2-chloro-4-(trifluoromethyl)phenoxy}-2-fluorophenyl} amino}carbonyl}-2,6-difluoro-: Another benzamide derivative with fluorine substitutions.
Uniqueness
Benzamide, 3-(2-chloro-4-(trifluoromethyl)phenoxy)-N-ethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and reactivity, making it valuable in various applications.
Properties
CAS No. |
90936-95-1 |
|---|---|
Molecular Formula |
C16H13ClF3NO2 |
Molecular Weight |
343.73 g/mol |
IUPAC Name |
3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-ethylbenzamide |
InChI |
InChI=1S/C16H13ClF3NO2/c1-2-21-15(22)10-4-3-5-12(8-10)23-14-7-6-11(9-13(14)17)16(18,19)20/h3-9H,2H2,1H3,(H,21,22) |
InChI Key |
HAYFSWOWIUSEJS-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


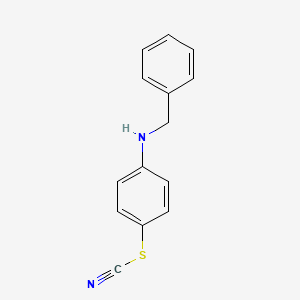
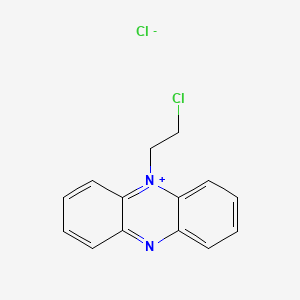
![(6E)-6-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14351552.png)
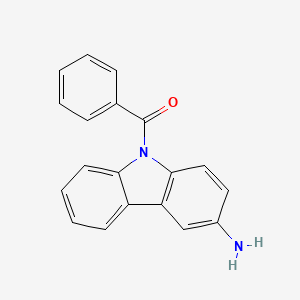
![Ethyl 2-methyl-2-[methyl(diphenyl)silyl]decanoate](/img/structure/B14351559.png)
![4-[(E)-(4-butoxyphenyl)diazenyl]aniline](/img/structure/B14351564.png)
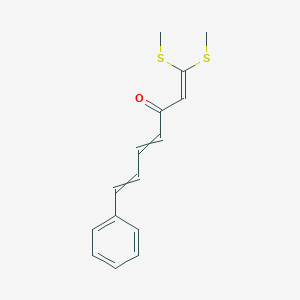

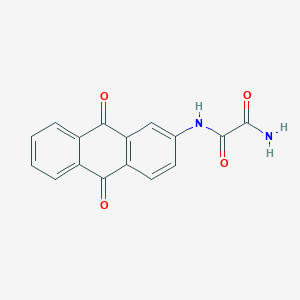
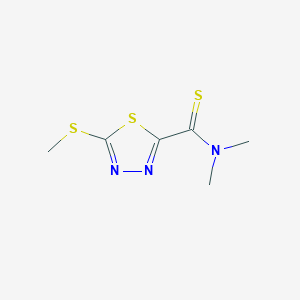
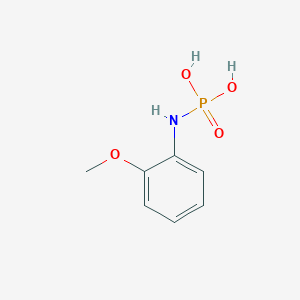
![2-Phenylspiro[4.4]nona-1,3-diene](/img/structure/B14351606.png)
